

# A Comprehensive Technical Guide to the Physicochemical Characteristics of Acacetin 7-O-glucuronide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Acacetin 7-O-glucuronide*

Cat. No.: *B15593338*

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## Introduction

**Acacetin 7-O-glucuronide** is a significant flavonoid metabolite, a glucuronide conjugate of the O-methylated flavone, acacetin.<sup>[1]</sup> As a naturally occurring compound, it has been isolated from various plant sources, including the methanolic leaf extract of *Callicarpa maingayi* and is found in other organisms like *Meehanian fargesii* and *Tripura divaricata*.<sup>[2][3]</sup> This document provides an in-depth overview of the essential physicochemical properties of **Acacetin 7-O-glucuronide**, offering critical data and methodologies for researchers in drug discovery, pharmacology, and analytical chemistry. Understanding these characteristics is fundamental for its application in the development of nutraceuticals and pharmaceutical formulations.<sup>[2][4]</sup>

## Core Physicochemical Properties

The fundamental physicochemical descriptors for **Acacetin 7-O-glucuronide** are summarized below. These computed properties provide a foundational understanding of the molecule's size, polarity, and structural features.

Property	Value	Source
IUPAC Name	(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid	[2]
CAS Number	38226-83-4	[2]
Molecular Formula	C <sub>22</sub> H <sub>20</sub> O <sub>11</sub>	[2][5]
Molecular Weight	460.39 g/mol	[3]
Exact Mass	460.10056145 Da	[2][5]
Appearance	Off-white to light yellow solid powder	[2]

## Structural and Topological Properties

Structural and topological data are crucial for predicting the compound's behavior in biological systems and for computational modeling studies.

Property	Value	Source
LogP (Octanol-Water Partition Coefficient)	1.4	[2][5]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	11	[2]
Rotatable Bond Count	5	[2]
Topological Polar Surface Area (TPSA)	199 Å <sup>2</sup>	[5]
Complexity	761	[2][5]
Heavy Atom Count	33	[2]

# Solubility and Formulation Protocols

The solubility of **Acacetin 7-O-glucuronide** is a critical parameter for its experimental use, both in vitro and in vivo.

## General Solubility Profile

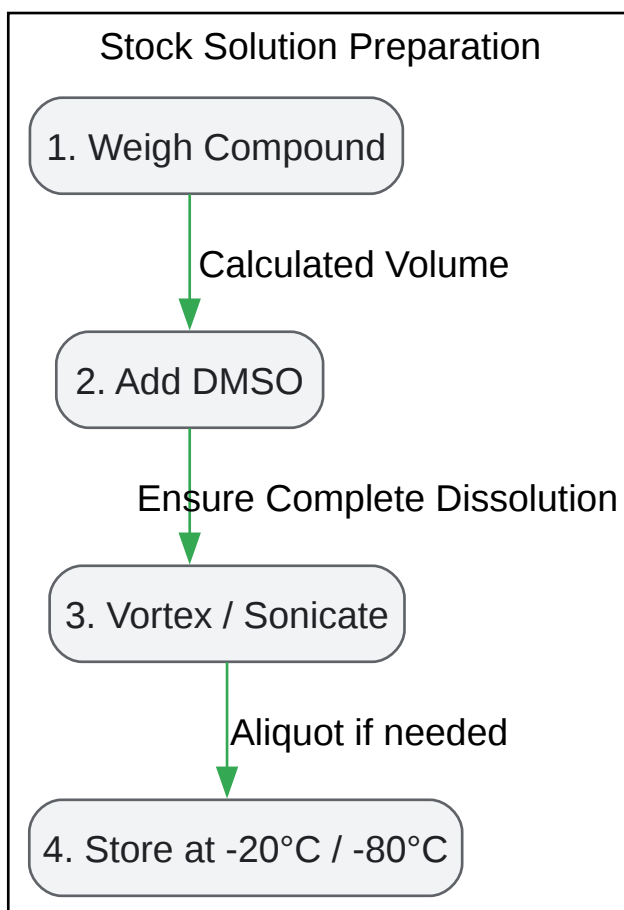
**Acacetin 7-O-glucuronide** is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6] It has low water solubility.[2]

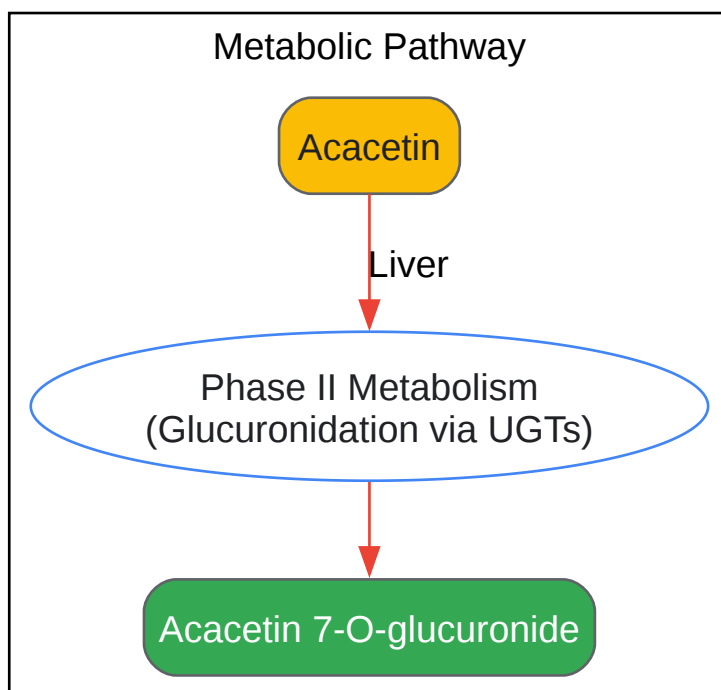
## Experimental Protocols for Solubilization

### Protocol 4.2.1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.

- **Weighing:** Accurately weigh the desired mass (e.g., 1 mg) of **Acacetin 7-O-glucuronide** powder.
- **Solvent Addition:** Add the calculated volume of DMSO to achieve the target concentration. For a 1 mM stock solution from 1 mg of the compound (MW  $\approx$  460.4 g/mol), approximately 2.172 mL of DMSO would be required.[6]
- **Dissolution:** Vortex the vial gently until the solid is completely dissolved. Sonication or gentle heating can be applied to aid dissolution if necessary.[3]
- **Storage:** Store the stock solution at -20°C or -80°C in tightly sealed vials to maintain stability. [2][4]





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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)